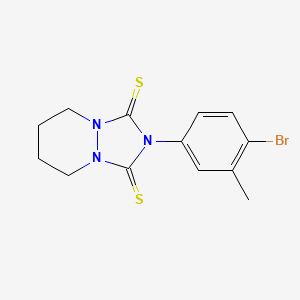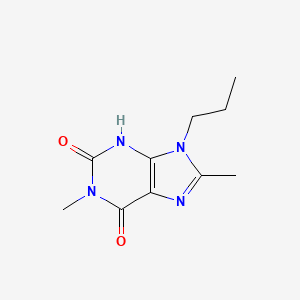
1,8-dimethyl-9-propyl-3,9-dihydro-1H-purine-2,6-dione
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1,8-Dimethyl-9-propyl-3,9-dihydro-1H-purine-2,6-dione is a chemical compound belonging to the purine family It is characterized by its unique structure, which includes a purine ring substituted with methyl and propyl groups
Métodos De Preparación
The synthesis of 1,8-dimethyl-9-propyl-3,9-dihydro-1H-purine-2,6-dione can be achieved through several synthetic routes. One common method involves the alkylation of the corresponding purine derivative with propyl halides under basic conditions. The reaction typically requires a solvent such as dimethylformamide (DMF) and a base like potassium carbonate. The reaction is carried out at elevated temperatures to ensure complete conversion .
Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. These methods often include additional purification steps such as recrystallization or chromatography to obtain the desired compound in high purity .
Análisis De Reacciones Químicas
1,8-Dimethyl-9-propyl-3,9-dihydro-1H-purine-2,6-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride, resulting in the reduction of specific functional groups within the molecule.
Substitution: The compound can undergo nucleophilic substitution reactions, where nucleophiles replace specific substituents on the purine ring.
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce a variety of substituted purine derivatives .
Aplicaciones Científicas De Investigación
1,8-Dimethyl-9-propyl-3,9-dihydro-1H-purine-2,6-dione has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reference standard in analytical chemistry.
Biology: The compound is studied for its potential biological activities, including its effects on enzyme activity and cellular processes.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as its use in drug development for various diseases.
Mecanismo De Acción
The mechanism of action of 1,8-dimethyl-9-propyl-3,9-dihydro-1H-purine-2,6-dione involves its interaction with specific molecular targets and pathways. The compound may act as an inhibitor or activator of certain enzymes, affecting biochemical pathways within cells. Its effects are mediated through binding to active sites on enzymes or receptors, leading to changes in their activity and downstream effects on cellular processes .
Comparación Con Compuestos Similares
1,8-Dimethyl-9-propyl-3,9-dihydro-1H-purine-2,6-dione can be compared with other similar compounds, such as:
1,3,9-Trimethyl-3,9-dihydro-1H-purine-2,6-dione (Isocaffeine): This compound has similar structural features but differs in the substitution pattern, leading to different chemical and biological properties.
1,3-Dimethyl-8-propoxy-7-propyl-3,7-dihydro-1H-purine-2,6-dione: Another related compound with variations in the substituents, affecting its reactivity and applications.
3,9-Dihydro-1,8-dimethyl-3-phenyl-1H-purine-2,6-dione:
These comparisons highlight the uniqueness of this compound in terms of its specific substituents and the resulting properties.
Propiedades
Número CAS |
61080-33-9 |
|---|---|
Fórmula molecular |
C10H14N4O2 |
Peso molecular |
222.24 g/mol |
Nombre IUPAC |
1,8-dimethyl-9-propyl-3H-purine-2,6-dione |
InChI |
InChI=1S/C10H14N4O2/c1-4-5-14-6(2)11-7-8(14)12-10(16)13(3)9(7)15/h4-5H2,1-3H3,(H,12,16) |
Clave InChI |
CNPHKEYNFPDOBD-UHFFFAOYSA-N |
SMILES canónico |
CCCN1C(=NC2=C1NC(=O)N(C2=O)C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


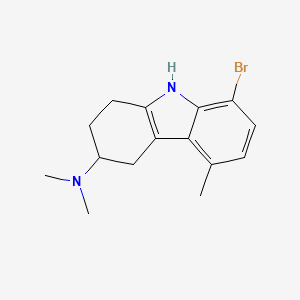
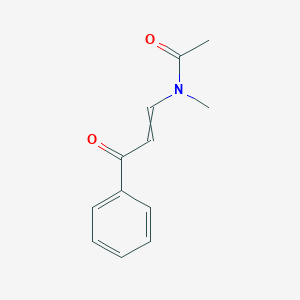

![2-Nitro-4-[2-(phenylsulfanyl)ethoxy]aniline](/img/structure/B14602449.png)
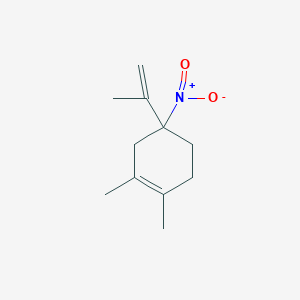

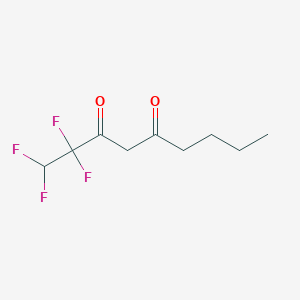
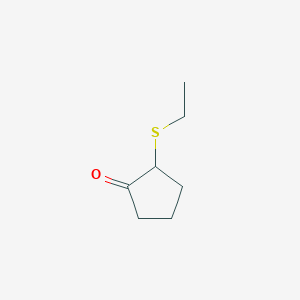
![6-[(Butylamino)methylidene]-4-chlorocyclohexa-2,4-dien-1-one](/img/structure/B14602488.png)
![1-[2-(2-Methylphenyl)hexyl]-1H-imidazole](/img/structure/B14602495.png)
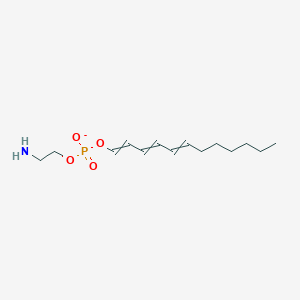
![4,6-Dinitro-7-[(propan-2-yl)oxy]-2-(trifluoromethyl)-1H-benzimidazole](/img/structure/B14602497.png)
